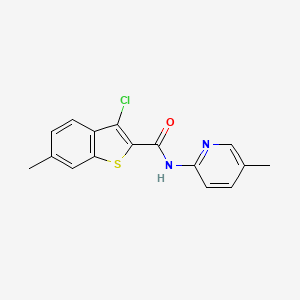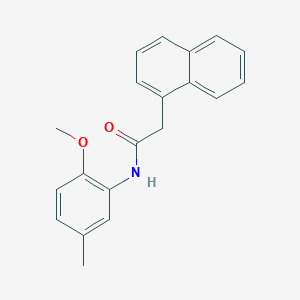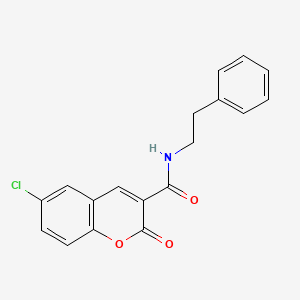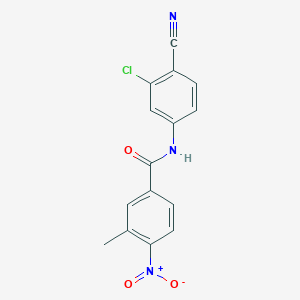![molecular formula C15H21N3OS B5694106 N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5694106.png)
N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide, also known as CPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPAC is a thioamide derivative that has been synthesized using different methods, and it has been shown to have significant biochemical and physiological effects.
Applications De Recherche Scientifique
N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has been shown to have insecticidal properties, making it a potential pesticide. In material science, N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has been studied for its potential use in developing new materials with unique properties.
Mécanisme D'action
The exact mechanism of action of N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. For example, N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus.
Biochemical and Physiological Effects:
N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has been shown to have significant biochemical and physiological effects. In animal studies, N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has been shown to reduce inflammation, decrease tumor growth, and improve cognitive function. N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has also been shown to have insecticidal properties, making it a potential pesticide. However, more research is needed to fully understand the effects of N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide in lab experiments is its potential to have multiple applications. N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a versatile compound for research. However, one limitation of using N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide in lab experiments is its potential toxicity. N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has been shown to be toxic in high doses, and more research is needed to determine its safe dosage levels.
Orientations Futures
There are several future directions for research on N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide. One area of research is the development of new materials using N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide. N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has been shown to have unique properties that could be useful in developing new materials with specific applications. Another area of research is the development of N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide-based pesticides. N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has been shown to have insecticidal properties, making it a potential alternative to traditional pesticides. Finally, more research is needed to fully understand the effects of N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide on the body and its potential use in treating various diseases.
Méthodes De Synthèse
N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide can be synthesized using different methods. One of the most commonly used methods is the reaction of cyclopentylamine with carbon disulfide to form cyclopentylcarbamodithioic acid. This acid is then reacted with N-methylacetamide to form N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide. Other methods involve the use of different reagents and solvents, but the overall process remains the same.
Propriétés
IUPAC Name |
N-[4-(cyclopentylcarbamothioylamino)phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-11(19)18(2)14-9-7-13(8-10-14)17-15(20)16-12-5-3-4-6-12/h7-10,12H,3-6H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAHYFSMPMSNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyclopentylcarbamothioylamino)phenyl]-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5694050.png)




![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5694080.png)
![N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5694090.png)
![1'-(2-ethoxybenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694091.png)

![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide](/img/structure/B5694104.png)